Cas no 7153-60-8 (1-butyl-2,4-dioxopyrimidine-5-carbonitrile)
1-butyl-2,4-dioxopyrimidine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-butyl-2,4-dioxopyrimidine-5-carbonitrile
- AC1L62RL
- AC1Q4Q15
- 1-n-butyl-5-cyanouracil
- 1-Butyl-5-cyanouracil
- 1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile
- 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- NSC44194
- AR-1C2118
- 5-Cyano-6-Butyluracil
- ZINC01676608
- 1-butyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile
- CTK5D4552
- 1-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-carbonitril
- AC1L62RL; AC1Q4Q15; 1-n-butyl-5-cyanouracil; 1-Butyl-5-cyanouracil; 1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile; 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile; NSC44194; AR-1C2118; 5-Cyano-6-Butyluracil; ZINC01676608; 1-butyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile; CTK5D4552; 1-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-carbonitril;
- 1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
- AKOS006228543
- DTXSID60286207
- MFCD01927078
- 7153-60-8
- BB-0810
- NSC-44194
-
- MDL: MFCD01927078
- Inchi: 1S/C9H11N3O2/c1-2-3-4-12-6-7(5-10)8(13)11-9(12)14/h6H,2-4H2,1H3,(H,11,13,14)
- InChI Key: FSUGKOQODCRCLT-UHFFFAOYSA-N
- SMILES: O=C1NC(C(C#N)=CN1CCCC)=O
Computed Properties
- Exact Mass: 193.08523
- Monoisotopic Mass: 193.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 73.2Ų
Experimental Properties
- Density: 1.25
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.548
- PSA: 73.2
- LogP: 0.20838
1-butyl-2,4-dioxopyrimidine-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB343997-100 mg |
1-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile; . |
7153-60-8 | 100MG |
€208.80 | 2022-06-10 | ||
| Key Organics Ltd | BB-0810-1MG |
1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
7153-60-8 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | BB-0810-5MG |
1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
7153-60-8 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | BB-0810-10MG |
1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
7153-60-8 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | BB-0810-0.5G |
1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
7153-60-8 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | BB-0810-1G |
1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
7153-60-8 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | BB-0810-5G |
1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
7153-60-8 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | BB-0810-10G |
1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
7153-60-8 | >90% | 10g |
£5775.00 | 2025-02-09 | |
| abcr | AB343997-500mg |
1-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, 90%; . |
7153-60-8 | 90% | 500mg |
€678.60 | 2025-04-16 | |
| abcr | AB343997-1g |
1-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, 90%; . |
7153-60-8 | 90% | 1g |
€1312.80 | 2025-04-16 |
1-butyl-2,4-dioxopyrimidine-5-carbonitrile Suppliers
1-butyl-2,4-dioxopyrimidine-5-carbonitrile Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-butyl-2,4-dioxopyrimidine-5-carbonitrile
Comprehensive Overview of 1-Butyl-2,4-dioxopyrimidine-5-carbonitrile (CAS No. 7153-60-8): Properties, Applications, and Industry Trends
1-Butyl-2,4-dioxopyrimidine-5-carbonitrile (CAS No. 7153-60-8) is a specialized organic compound belonging to the pyrimidine derivative family. Its molecular structure combines a butyl group, dioxopyrimidine core, and a carbonitrile functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound's unique heterocyclic framework and electron-withdrawing properties have garnered attention in recent years, particularly in the development of small-molecule inhibitors and bioactive materials.
In the pharmaceutical industry, 1-butyl-2,4-dioxopyrimidine-5-carbonitrile serves as a critical building block for kinase inhibitors and antiviral agents. Researchers are exploring its potential in targeting protein-protein interactions (PPIs), a hot topic in drug discovery. The compound's nitrile group enhances binding affinity to biological targets, aligning with the growing demand for fragment-based drug design (FBDD) strategies. Recent publications highlight its role in optimizing ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) of lead compounds.
The agrochemical sector utilizes this compound in synthesizing crop protection agents, particularly those with systemic activity against fungal pathogens. Its pyrimidine scaffold mimics natural nucleotides, enabling interference with pathogen metabolism—a key focus area given rising concerns about pesticide resistance and sustainable agriculture. Manufacturers are investigating its derivatives for low-environmental-impact formulations, addressing the global push for green chemistry solutions.
From a synthetic chemistry perspective, CAS 7153-60-8 demonstrates remarkable regioselectivity in nucleophilic substitution reactions. This property makes it valuable for constructing multi-functional heterocycles, a trending research area in click chemistry and metal-organic frameworks (MOFs). The compound's thermal stability (decomposition point >200°C) also suits high-temperature catalysis applications, relevant to energy storage material development.
Analytical characterization of 1-butyl-2,4-dioxopyrimidine-5-carbonitrile typically involves HPLC-MS (high-performance liquid chromatography-mass spectrometry) and NMR spectroscopy. Recent advancements in AI-assisted molecular property prediction have enabled faster screening of its derivative libraries, reducing R&D timelines. This aligns with industry demands for computational chemistry solutions to accelerate hit-to-lead optimization processes.
Market trends indicate growing demand for custom synthesis of this compound, particularly from contract research organizations (CROs) serving the precision medicine sector. Regulatory compliance remains crucial, with manufacturers adhering to REACH and GMP standards for pharmaceutical-grade material. The compound's patent landscape shows increasing activity in bioconjugation techniques and prodrug development applications.
Environmental considerations for 7153-60-8 include proper waste stream management of nitrile-containing byproducts. Industry best practices emphasize atom economy in its synthetic routes, reflecting the principles of circular chemistry. Recent lifecycle assessment (LCA) studies benchmark its production against green metrics like PMI (process mass intensity).
Future research directions may explore the compound's potential in photopharmacology—a cutting-edge field combining light-sensitive moieties with drug molecules. Its chromophore properties could enable spatiotemporal control of biological activity, addressing challenges in targeted drug delivery. Additionally, the rise of continuous flow chemistry platforms presents opportunities to optimize its manufacturing efficiency.
For researchers handling 1-butyl-2,4-dioxopyrimidine-5-carbonitrile, proper material safety data consultation is essential. While not classified as hazardous under standard conditions, appropriate engineering controls should be implemented during scale-up processes. The compound's crystallinity and solubility profile (soluble in DMSO, DMF; sparingly soluble in water) inform formulation strategies across different applications.
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